2-(4-Bromoanilino)-4-methoxynicotinonitrile
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Overview
Description
2-(4-Bromoanilino)-4-methoxynicotinonitrile is an organic compound that features a brominated aniline group attached to a methoxynicotinonitrile core
Mechanism of Action
Target of Action
It’s known that bromoanilines, such as 4-bromoaniline, are often used in organic synthesis as precursors for the preparation of various compounds .
Mode of Action
4-bromoaniline, a related compound, is known to undergo heck cross-coupling reactions, catalyzed by pd nanocrystals on cofs, to form carbon-carbon (c-c) bonds efficiently . This suggests that 2-(4-Bromoanilino)-4-methoxynicotinonitrile might also participate in similar reactions.
Biochemical Pathways
4-bromoaniline, a related compound, is known to participate in heck cross-coupling reactions and mannich reactions . These reactions are significant in producing pharmaceuticals and complex organic molecules .
Result of Action
It’s known that bromoanilines, such as 4-bromoaniline, can be used in the synthesis of various organic molecules through catalytic processes .
Action Environment
It’s known that the synthesis of 4-bromoaniline involves mild conditions and eco-friendly 2-methf solvent , suggesting that similar conditions might be applicable for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)-4-methoxynicotinonitrile typically involves a multi-step process starting from commercially available precursors. One common route involves the bromination of aniline to form 4-bromoaniline, followed by its coupling with 4-methoxynicotinonitrile under specific reaction conditions. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and the coupling reaction, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromoanilino)-4-methoxynicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Heck or Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromoanilino)-4-methoxynicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler compound that serves as a precursor in the synthesis of 2-(4-Bromoanilino)-4-methoxynicotinonitrile.
4-Methoxynicotinonitrile: Another precursor used in the synthesis of the target compound.
2-(4-Chloroanilino)-4-methoxynicotinonitrile: A similar compound where the bromine atom is replaced with chlorine.
Uniqueness
This compound is unique due to the presence of both a brominated aniline group and a methoxynicotinonitrile core. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromoanilino)-4-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBILOLCLIOOAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NC2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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